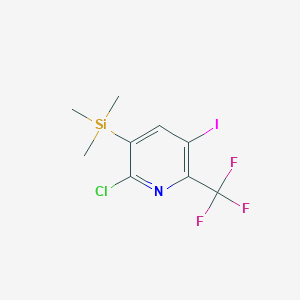
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% (CITIP-95) is a chemical compound that has recently been used in various scientific research applications. It is a heterocyclic compound with a unique structure, containing a pyridine ring, a chlorine atom, an iodine atom, and three trifluoromethyl groups. CITIP-95 has a number of interesting properties, including its ability to act as a catalyst in organic synthesis, its low toxicity, and its stability in the presence of various solvents and other chemicals.
Wissenschaftliche Forschungsanwendungen
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used in a variety of scientific research applications, including organic synthesis, catalytic reactions, and drug discovery. In organic synthesis, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used as a catalyst for a variety of reactions, such as the Suzuki-Miyaura reaction and the Heck reaction. In catalytic reactions, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used to promote the formation of carbon-carbon and carbon-nitrogen bonds. In drug discovery, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been used to synthesize potential new drugs for the treatment of cancer and other diseases.
Wirkmechanismus
The mechanism of action of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is not yet fully understood. However, it is believed that the reaction between the halogenated pyridine and the trifluoromethyl-substituted silyl group is mediated by the palladium catalyst, which serves to activate the molecules and facilitate the formation of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%. It is also believed that the presence of the trifluoromethyl groups helps to stabilize the compound, making it more reactive and allowing it to act as a catalyst in organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% are not yet fully understood. However, it is believed that the compound has low toxicity, and therefore may be safe for use in laboratory experiments. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% has been shown to be stable in the presence of various solvents and other chemicals, suggesting that it may be useful for a variety of applications.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in laboratory experiments include its low toxicity, its stability in the presence of various solvents and other chemicals, and its ability to act as a catalyst in organic synthesis. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is relatively easy to synthesize, making it a convenient and cost-effective option for laboratory use.
The main limitation of using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in laboratory experiments is that the mechanism of action of the compound is not yet fully understood. This makes it difficult to predict the outcome of experiments using 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%, as the effects of the compound may vary depending on the reaction conditions.
Zukünftige Richtungen
The potential future directions for the use of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% include further research into its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery. Additionally, 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% could be used to develop more efficient and cost-effective methods for organic synthesis, as well as to improve existing catalytic reactions. Finally, further research could be conducted to explore the potential uses of 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% in other areas, such as materials science and biotechnology.
Synthesemethoden
2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95% is synthesized by a process known as palladium-catalyzed cross-coupling. This process is based on the reaction between two molecules, one of which is a halogenated pyridine, and the other is a trifluoromethyl-substituted silyl group. The two molecules are combined in the presence of a palladium catalyst and a base, such as potassium carbonate, to form 2-Chloro-5-iodo-6-trifluoromethyl-3-trimethylsilyl-pyridine, 95%. The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, and at temperatures of up to 130°C.
Eigenschaften
IUPAC Name |
[2-chloro-5-iodo-6-(trifluoromethyl)pyridin-3-yl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClF3INSi/c1-16(2,3)6-4-5(14)7(9(11,12)13)15-8(6)10/h4H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUUDSXCEIIOSIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(N=C1Cl)C(F)(F)F)I |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClF3INSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.62 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Bis[2-[2-(2-chloroethoxy)ethoxy]ethyl]ether](/img/structure/B6292508.png)

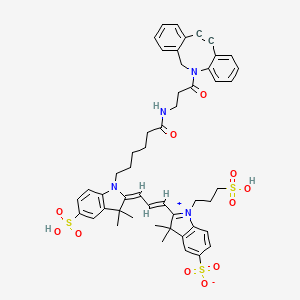
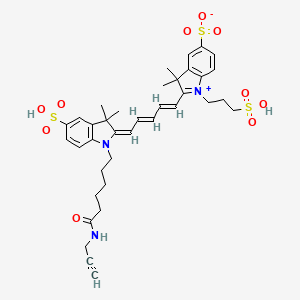

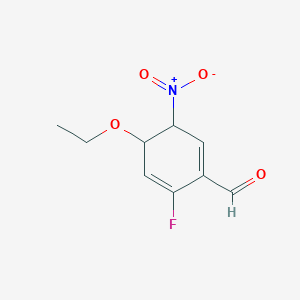
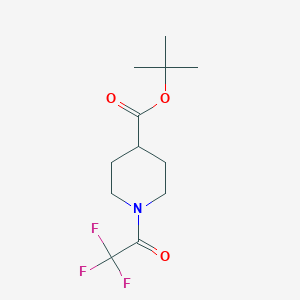
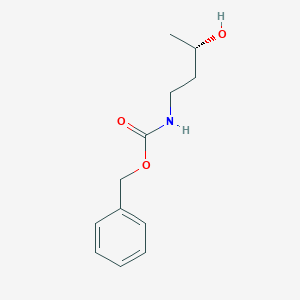
![Ethyl 1,3-dimethyl-4-[(tetrahydrofuran-2-ylmethyl)amino]-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B6292560.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[3,5-bis(trifluoromethyl)phenyl]thiourea hydrochloride, 98%, (99% ee)](/img/structure/B6292591.png)
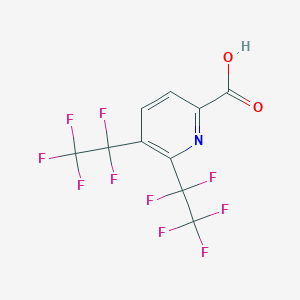
![N-[(1R,2R)-2-(Dimethylamino)-1,2-diphenylethyl]-N'-[[(1R,4aS,10aR)-1,2,3,4,4a,9,10,10a-octahydro-1,4a-dimethyl-7-isopropyl-1-phenanthrenyl]methyl]thiourea, 98%, (99% ee)](/img/structure/B6292598.png)